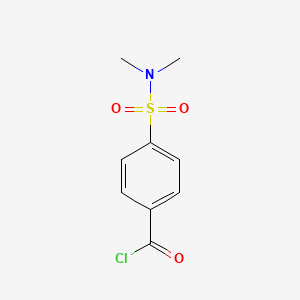

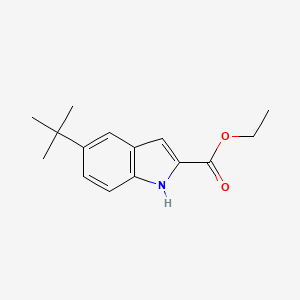

4-Dimethylsulfamoyl-benzoyl chloride

説明

4-Dimethylsulfamoyl-benzoyl chloride is a chemical compound that is related to sulfonyl chlorides, a group known for their reactivity and use in various chemical reactions. While the provided papers do not directly discuss 4-dimethylsulfamoyl-benzoyl chloride, they do provide insights into the behavior of similar compounds. For instance, the hydrolysis of 4-aminobenzenesulfonyl chloride and N,N-dimethylaminobenzenesulfonyl chloride shows unique reactivity profiles that are independent of pH, suggesting that similar compounds may exhibit distinctive reactivity under various conditions .

Synthesis Analysis

The synthesis of related compounds, such as N,N-dimethylaminobenzenesulfonyl chloride, involves reactions that are likely to be relevant to the synthesis of 4-dimethylsulfamoyl-benzoyl chloride. The hydrolysis of these compounds is characterized by a dissociative mechanism, where the amino group may act as an internal nucleophile. This suggests that the synthesis of 4-dimethylsulfamoyl-benzoyl chloride could involve similar internal nucleophilic assistance .

Molecular Structure Analysis

Although the molecular structure of 4-dimethylsulfamoyl-benzoyl chloride is not directly discussed, the structure of related compounds can provide insights. The presence of the dimethylamino group in the related compounds affects their reactivity and could influence the molecular structure and stability of 4-dimethylsulfamoyl-benzoyl chloride. The electronic effects of the substituents on the benzene ring are crucial in determining the reactivity and molecular conformation .

Chemical Reactions Analysis

The chemical reactions of sulfonyl chlorides are diverse and can be complex. The hydrolysis of 4-aminobenzenesulfonyl chloride, for example, shows a pH-independent reactivity profile, which is unusual and indicates a specific reaction mechanism. Similarly, the reaction of 1-benzoyloxy-4-[4-(dimethylamino)styryl]pyridinium tetrafluoborate with trimethylbenzylammonium chloride in acetonitrile results in the formation of an ion pair and a subsequent slow decomposition to the σ adduct, which is rate-determining . These findings suggest that 4-dimethylsulfamoyl-benzoyl chloride may also participate in complex reactions leading to the formation of stable intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-dimethylsulfamoyl-benzoyl chloride can be inferred from the behavior of similar compounds. The stability of the ion pairs formed during the reactions and the rate-determining steps in their decomposition provide information on the kinetic and thermodynamic properties of these compounds. The equilibrium constants determined for the formation of ions from the ionogens in the study suggest that 4-dimethylsulfamoyl-benzoyl chloride could have similar properties in terms of reactivity and stability in various solvents .

科学的研究の応用

1. Synthesis and Chemical Reactions

4-Dimethylsulfamoyl-benzoyl chloride has been employed in various chemical synthesis processes. For instance, it has been used in the formation and isolation of N-benzoyl-4-(dimethylamino)pyridinium chloride, which can be applied directly for the benzoylation of secondary and tertiary alcohols (Wolfe, 1997). Additionally, this chemical plays a role in the synthesis of benzyl 4-hydroxy benzoate under specific conditions like microwave irradiation (Ding Man-hua, 2005).

2. Catalytic and Kinetic Studies

Studies have also explored the catalytic and kinetic properties of reactions involving 4-Dimethylsulfamoyl-benzoyl chloride. For example, research has been conducted on the reaction kinetics of benzoyl chloride with various substrates, providing insights into reaction mechanisms and rates (Maw‐Ling Wang, C. Ou, Jing-Jer Jwo, 2000). Additionally, the compound has been studied for its role in equilibrium constants and heats of formation in chemical reactions (J. Guthrie, D. Pike, Yiu-chung. Lee, 1992).

3. Material Science and Engineering

In the field of material science and engineering, 4-Dimethylsulfamoyl-benzoyl chloride has been used in studies related to corrosion inhibition and metal surface treatments. Research has investigated its derivatives' effectiveness in protecting metals like steel in acidic solutions (M. Chafiq et al., 2020).

4. Organic and Medicinal Chemistry Applications

In organic and medicinal chemistry, the compound has been part of the synthesis of various derivatives and compounds with potential biological activities. For example, studies have been conducted on the synthesis and biological screening of N-dimethylphenyl substituted derivatives (Aziz‐ur‐Rehman et al., 2014).

5. Environmental Chemistry

Environmental chemistry applications of 4-Dimethylsulfamoyl-benzoyl chloride include its use in green and environmentally friendly chemical processes. It has been involved in studies focusing on the reduction of environmental impact in chemical reactions and material production (Patricia Hubbard, W. Brittain, 1998).

Safety And Hazards

将来の方向性

The future directions for 4-Dimethylsulfamoyl-benzoyl chloride could involve its use in the synthesis of benzamide derivatives . Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .

特性

IUPAC Name |

4-(dimethylsulfamoyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQVYIHTCRCCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406082 | |

| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylsulfamoyl-benzoyl chloride | |

CAS RN |

29171-70-8 | |

| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-dimethylsulfamoyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)